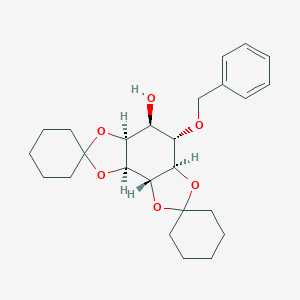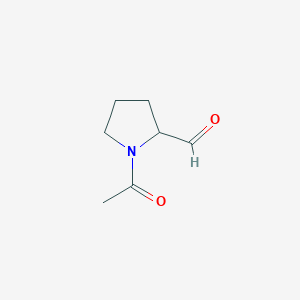![molecular formula C8H14FNO B055777 (1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol CAS No. 125217-85-8](/img/structure/B55777.png)
(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) is a complex organic compound that belongs to the class of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a hydroxyl group. The presence of a fluorine atom and a methyl group further distinguishes it from other tropane derivatives. Tropane alkaloids are known for their significant biological activities, making this compound of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common method involves the enantioselective construction of the bicyclic scaffold through a series of reactions, including addition, condensation, and decarboxylation . Industrial production methods may involve the use of catalysts such as active nickel for hydrogenation reactions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. The presence of the fluorine atom enhances its binding affinity and selectivity for these targets. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other tropane alkaloids such as tropine and pseudotropine. Compared to these compounds, 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) is unique due to the presence of the fluorine atom and the specific stereochemistry of its bicyclic structure.
Propriétés
Numéro CAS |
125217-85-8 |
|---|---|
Formule moléculaire |
C8H14FNO |
Poids moléculaire |
159.2 g/mol |
Nom IUPAC |
(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14FNO/c1-10-6-2-3-8(11)7(10)4-5(6)9/h5-8,11H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 |
Clé InChI |
PTQWTBHDXMSBCJ-XUTVFYLZSA-N |
SMILES |
CN1C2CCC(C1CC2F)O |
SMILES isomérique |
CN1[C@@H]2CC[C@@H]([C@H]1C[C@H]2F)O |
SMILES canonique |
CN1C2CCC(C1CC2F)O |
Synonymes |
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)

